molecular formula C19H28N2O5 B247035 Ethyl 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate

Ethyl 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate

カタログ番号 B247035
分子量: 364.4 g/mol
InChIキー: MSKVNYIGOHPCBS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate, also known as EDP-420, is a novel compound that has recently gained attention in the field of scientific research. EDP-420 is a synthetic derivative of piperidine, which is a cyclic amine that has been extensively studied for its pharmacological properties. EDP-420 is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids in the body.

作用機序

Ethyl 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate inhibits the enzyme FAAH, which is responsible for the degradation of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). The inhibition of FAAH leads to an increase in the levels of these endocannabinoids, which activate the cannabinoid receptors CB1 and CB2 in the body. Activation of these receptors leads to a range of physiological effects, including pain relief, reduction in inflammation, and anxiety reduction.
Biochemical and Physiological Effects:
Ethyl 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate has been shown to have a range of biochemical and physiological effects in preclinical studies. Inhibition of FAAH by Ethyl 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate leads to an increase in the levels of endocannabinoids, which activate the cannabinoid receptors CB1 and CB2. Activation of these receptors leads to a reduction in pain, inflammation, and anxiety. Ethyl 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate has also been shown to have antioxidant and neuroprotective effects in preclinical models.

実験室実験の利点と制限

Ethyl 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate has several advantages for use in laboratory experiments. It is a highly selective inhibitor of FAAH, which makes it a useful tool for studying the role of endocannabinoids in various physiological processes. Ethyl 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, Ethyl 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate has some limitations, including its low solubility in aqueous solutions and its potential for off-target effects at high concentrations.

将来の方向性

There are several future directions for research on Ethyl 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate. One area of interest is the potential therapeutic applications of Ethyl 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate in various medical conditions, including pain, inflammation, and anxiety. Another area of interest is the development of novel analogs of Ethyl 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate with improved pharmacological properties. Additionally, further studies are needed to investigate the potential side effects of Ethyl 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate and its long-term safety profile.
Conclusion:
Ethyl 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate is a novel compound that has shown promise for its potential therapeutic applications in various medical conditions. Its ability to selectively inhibit FAAH and increase the levels of endocannabinoids makes it a useful tool for studying the role of endocannabinoids in various physiological processes. Further research is needed to fully understand the potential therapeutic applications of Ethyl 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate and its long-term safety profile.

合成法

The synthesis of Ethyl 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate involves several steps, including the condensation of 3,5-dimethoxyaniline with ethyl 3-oxopropionate, followed by the reduction of the resulting imine with sodium borohydride. The resulting amine is then reacted with piperidine-3-carboxylic acid to form Ethyl 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate. The synthesis of Ethyl 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate has been described in detail in several scientific publications.

科学的研究の応用

Ethyl 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate has been extensively studied for its potential therapeutic applications in various medical conditions. The inhibition of FAAH by Ethyl 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate leads to an increase in the levels of endocannabinoids, which are known to have anti-inflammatory, analgesic, and anxiolytic effects. Ethyl 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate has been shown to be effective in preclinical models of pain, inflammation, and anxiety.

特性

製品名

Ethyl 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate

分子式

C19H28N2O5

分子量

364.4 g/mol

IUPAC名

ethyl 1-[3-(3,5-dimethoxyanilino)-3-oxopropyl]piperidine-3-carboxylate

InChI

InChI=1S/C19H28N2O5/c1-4-26-19(23)14-6-5-8-21(13-14)9-7-18(22)20-15-10-16(24-2)12-17(11-15)25-3/h10-12,14H,4-9,13H2,1-3H3,(H,20,22)

InChIキー

MSKVNYIGOHPCBS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCCN(C1)CCC(=O)NC2=CC(=CC(=C2)OC)OC

正規SMILES

CCOC(=O)C1CCCN(C1)CCC(=O)NC2=CC(=CC(=C2)OC)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。